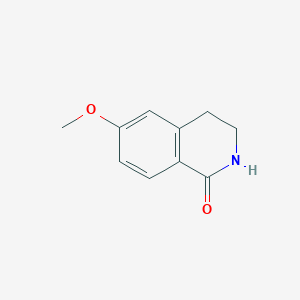
6-甲氧基-3,4-二氢异喹啉-1(2H)-酮
概述
描述
科学研究应用
Organic Synthesis
6-methoxy-3,4-dihydroisoquinolin-1(2H)-one: serves as a versatile intermediate in organic synthesis. Its structure is amenable to further functionalization, making it a valuable building block for the synthesis of complex organic molecules. For instance, it can undergo reactions such as Pictet-Spengler cyclization to yield tetrahydroisoquinoline derivatives, which are prevalent in many natural products and pharmaceuticals .
Medicinal Chemistry
In medicinal chemistry, this compound has potential applications due to its isoquinoline scaffold, which is a common motif in molecules with biological activity. It could be used to develop new therapeutic agents by exploiting its ability to bind to biological targets, such as enzymes or receptors involved in disease pathways .
Pharmacology
The pharmacological interest in 6-methoxy-3,4-dihydroisoquinolin-1(2H)-one stems from its potential to act as a precursor for drugs that modulate neurotransmitter systems. Isoquinolines are known to influence dopaminergic and serotonergic systems, suggesting possible applications in treating neurological disorders .
Biochemistry
Biochemically, this compound could be used to study enzyme-substrate interactions, particularly with enzymes that process isoquinoline substrates. Understanding these interactions can provide insights into enzyme mechanisms and aid in the design of enzyme inhibitors .
Analytical Chemistry
In analytical chemistry, 6-methoxy-3,4-dihydroisoquinolin-1(2H)-one can be employed as a standard or reference compound in chromatographic analyses. Its distinct chemical properties allow for its use in method development and validation studies to ensure the accuracy and precision of analytical techniques .
Materials Science
The compound’s potential applications in materials science include the development of organic electronic materials. Its conjugated system and ability to undergo redox reactions make it a candidate for use in organic semiconductors or as a component in organic light-emitting diodes (OLEDs) .
作用机制
安全和危害
未来方向
属性
IUPAC Name |
6-methoxy-3,4-dihydro-2H-isoquinolin-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c1-13-8-2-3-9-7(6-8)4-5-11-10(9)12/h2-3,6H,4-5H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLQWIZAWNPYMBR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=O)NCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30442373 | |
| Record name | 6-methoxy-3,4-dihydroisoquinolin-1(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30442373 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
22246-12-4 | |
| Record name | 6-methoxy-3,4-dihydroisoquinolin-1(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30442373 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is significant about the discovery of 8-(4-hydroxyphenyl)-6-methoxy-3,4-dihydroisoquinolin-1(2H)-one?
A1: The isolation of 8-(4-hydroxyphenyl)-6-methoxy-3,4-dihydroisoquinolin-1(2H)-one (1) from the seeds of Nigella glandulifera represents a significant finding because it is a rare example of an isoquinolinone alkaloid with a phenyl substitution at the C-8 position. [] This unique structural feature might contribute to distinct biological activities and warrants further investigation.
Q2: Can you describe the synthetic route used to produce a derivative of 6-methoxy-3,4-dihydroisoquinolin-1(2H)-one?
A2: Researchers successfully synthesized 2-benzyl-5-hydroxy-6-methoxy-3,4-dihydroisoquinolin-1(2H)-one starting from methyl 3-hydroxy-4-methoxybenzoate. [] The synthesis involved several steps, including allyl etherification, Claisen rearrangement, oxidation, a one-pot reductive amination and amidation. This synthetic route proved to be relatively mild and efficient, offering a viable method for obtaining this class of compounds for further study.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



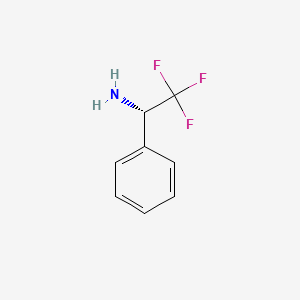

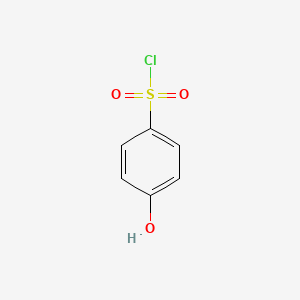


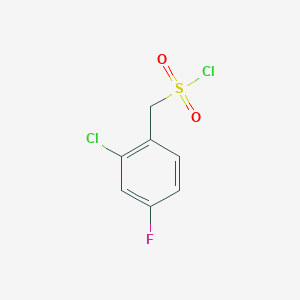
![3,5-Dibromodithieno[3,2-b:2',3'-d]thiophene](/img/structure/B1589122.png)

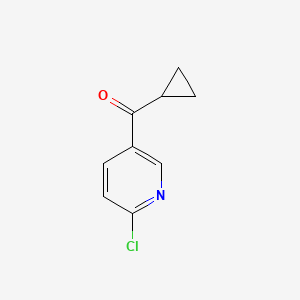
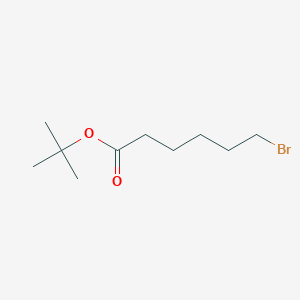
![5-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1589129.png)
